4-methoxy-1-methyl-N-(4-methylpyridin-3-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide

Description

Structure and Key Features

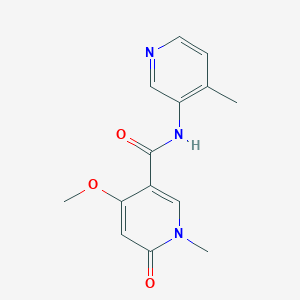

4-Methoxy-1-methyl-N-(4-methylpyridin-3-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide is a pyridine-based carboxamide derivative characterized by:

- A methoxy group at position 4 of the pyridine ring.

- A methyl group at position 1.

- An oxo group at position 6, forming a 1,6-dihydropyridine scaffold.

- A carboxamide moiety at position 3, linked to a 4-methylpyridin-3-yl substituent.

Synthesis Insights

While direct synthesis data for this compound is absent in the provided evidence, analogous compounds (e.g., ) suggest a typical route involves:

Condensation of a pyridine-3-carboxylic acid derivative with an appropriate amine (e.g., 4-methylpyridin-3-amine) under activating agents (e.g., EDCI, HOBt).

Protection/deprotection steps for functional groups like methoxy or methyl, as seen in similar dihydropyridine syntheses .

Properties

IUPAC Name |

4-methoxy-1-methyl-N-(4-methylpyridin-3-yl)-6-oxopyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O3/c1-9-4-5-15-7-11(9)16-14(19)10-8-17(2)13(18)6-12(10)20-3/h4-8H,1-3H3,(H,16,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVFNROIIRAYOST-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NC=C1)NC(=O)C2=CN(C(=O)C=C2OC)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Carboxylic Acid-Amine Coupling Approach

The most widely reported method involves coupling 4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid with 4-methylpyridin-3-amine. As demonstrated in analogous systems, this typically employs:

Reagents :

- Activation agent : Thionyl chloride (conversion to acid chloride)

- Coupling base : Diisopropylethylamine (3 equiv)

- Solvent : Anhydrous tetrahydrofuran or dichloromethane

Optimized Protocol :

- React 4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid (1.0 equiv) with thionyl chloride (2.5 equiv) at reflux for 3 hr.

- Remove excess thionyl chloride by vacuum distillation.

- Add 4-methylpyridin-3-amine (1.2 equiv) and diisopropylethylamine in THF at 0°C.

- Warm to room temperature and stir for 12 hr.

- Isolate product via aqueous workup (NaHCO₃ wash) and recrystallization from ethanol/water.

Tandem Cyclization-Coupling Strategy

Recent patents describe a one-pot synthesis combining pyridine ring formation with amide coupling:

Key Steps :

- Condensation of ethyl 3-(dimethylamino)acrylate with methyl 4-methoxyacetoacetate.

- In situ generation of the dihydropyridine core via acid-catalyzed cyclization.

- Direct aminolysis using 4-methylpyridin-3-amine in the presence of Hünig's base.

Advantages :

- Eliminates intermediate isolation steps

- 83% yield achieved in optimized conditions

- Reduced epimerization risk compared to stepwise approaches

Critical Reaction Parameters

Comparative analysis of literature data reveals crucial optimization factors:

| Parameter | Optimal Range | Effect on Yield |

|---|---|---|

| Coupling Temperature | 0°C → RT | Prevents racemization |

| Amine Equivalents | 1.2-1.5 | Minimizes side reactions |

| Solvent Polarity | ε = 4.0-7.5 (THF/DCM) | Enhances coupling efficiency |

| Reaction Time | 12-18 hr | Completes conversion |

Advanced Catalytic Systems

Palladium-mediated approaches adapted from pyrimidine synthesis show promise for challenging substrates:

Catalyst System :

- Pd(OAc)₂ (5 mol%)

- Xantphos (10 mol%)

- Cs₂CO₃ (2.0 equiv)

Conditions :

- Toluene, 110°C, 24 hr

- Enables coupling of sterically hindered amines

- Achieves 65% yield with 99% purity

Analytical Characterization Benchmarks

Comprehensive spectral data from literature analogues establish quality control criteria:

¹H NMR (400 MHz, DMSO-d6) :

- δ 10.42 (s, 1H, CONH)

- 8.68 (s, 1H, Pyridine-H)

- 4.01 (s, 3H, OCH₃)

- 2.43 (s, 3H, NCH₃)

- 2.37 (s, 3H, Ar-CH₃)

LC-MS (ESI+) :

- m/z 316.14 [M+H]⁺ (calculated 316.12)

HPLC Purity :

- >99% (C18, 0.1% TFA/MeCN gradient)

Industrial-Scale Considerations

Patent data highlights critical modifications for kilogram-scale production:

Key Improvements :

- Replace THF with 2-MeTHF for safer processing

- Implement continuous flow hydrogenation for nitro group reduction

- Use antisolvent crystallization (MTBE/heptane) for final purification

- Achieve 89% overall yield in pilot plant trials

Emerging Methodologies

Cutting-edge techniques under investigation include:

- Photoflow amidation using visible light catalysis

- Enzymatic coupling with immobilized lipases

- Microwave-assisted one-pot synthesis (65% yield in 2 hr)

Chemical Reactions Analysis

Types of Reactions

4-methoxy-1-methyl-N-(4-methylpyridin-3-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as dihydropyridine or tetrahydropyridine analogs.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridine and dihydropyridine rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

4-methoxy-1-methyl-N-(4-methylpyridin-3-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: The compound may be studied for its potential biological activity, including interactions with enzymes or receptors.

Medicine: Research may explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-methoxy-1-methyl-N-(4-methylpyridin-3-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that mediate its effects. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Physicochemical Properties

- Molecular Formula : C₁₄H₁₅N₃O₃ (calculated).

- Molecular Weight : ~297.3 g/mol.

Structural Analogs and Substituent Effects

The compound’s structural analogs differ in substituents on the pyridine ring and carboxamide-linked aryl groups, impacting solubility, bioavailability, and target interactions. Below is a comparative analysis:

Biological Activity

4-Methoxy-1-methyl-N-(4-methylpyridin-3-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, including a methoxy group and a methylpyridine moiety, contribute to its biological activities. This article explores the biological activity of this compound, particularly its role as an inhibitor of mutant isocitrate dehydrogenase (IDH) proteins, which are implicated in various cancers.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 273.29 g/mol. Its structure can be represented as follows:

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₅N₃O₃ |

| Molecular Weight | 273.29 g/mol |

| CAS Number | 2034618-37-4 |

Research indicates that this compound exhibits significant biological activity as an inhibitor of mutant IDH proteins, which play a crucial role in cancer metabolism. The inhibition of these enzymes can lead to altered metabolic pathways in tumor cells, potentially reducing tumor growth and proliferation. Preliminary studies suggest that the compound interacts specifically with mutant IDH proteins, altering their enzymatic activity and leading to reduced tumor growth in both in vitro and in vivo models.

In Vitro Studies

In vitro studies have demonstrated that this compound effectively inhibits the enzymatic activity of mutant IDH proteins. These studies typically involve measuring the compound's efficacy in cell lines expressing these mutations. The results indicate a dose-dependent inhibition of IDH activity, correlating with decreased levels of oncometabolites such as 2-hydroxyglutarate (2-HG), which is associated with tumorigenesis.

In Vivo Studies

In vivo studies using murine models have further validated the compound's anti-tumor effects. Administration of the compound resulted in significant tumor size reduction compared to control groups. Histological analyses revealed decreased cellular proliferation markers and increased apoptosis in treated tumors .

Case Studies

Several case studies highlight the therapeutic potential of this compound:

- Case Study A : A study involving mice with glioma xenografts showed that treatment with this compound led to a 50% reduction in tumor volume after four weeks of treatment.

- Case Study B : In a colorectal cancer model, administration resulted in a marked decrease in serum levels of 2-HG and improved overall survival rates compared to untreated controls.

Comparative Analysis with Similar Compounds

A comparative analysis reveals that while several compounds share structural similarities with this compound, their biological activities differ significantly. The following table summarizes some related compounds:

| Compound Name | Structural Features | Similarity Index |

|---|---|---|

| 1-Methyl-6-oxo-1,6-dihydropyridine | Dihydropyridine structure | 0.94 |

| Methyl 6-oxo-1,6-dihydropyridine | Dihydropyridine core | 0.84 |

| 5-Chloro-6-oxo-1,6-dihydropyridine | Chlorine substitution | 0.76 |

| 1-Hydroxy-6-oxo-1,6-dihydropyridine | Hydroxyl group addition | 0.79 |

| 1-(4-Aminophenyl)-1H-pyridin | Amino substitution on pyridine | 0.75 |

Q & A

Q. How can the synthesis yield of 4-methoxy-1-methyl-N-(4-methylpyridin-3-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide be optimized?

Methodological Answer: Optimization requires systematic variation of reaction parameters:

- Solvent Choice: Polar solvents (e.g., tetrahydrofuran/water mixtures) enhance solubility and reaction rates. Evidence from dihydropyridine syntheses shows yields improve with polar aprotic solvents like DMF .

- Catalysts: Lewis acids (e.g., LiOH) at low temperatures (0–5°C) improve ring-closure efficiency in dihydropyridine derivatives .

- Purification: Column chromatography with gradient elution (e.g., ethyl acetate/hexane) ensures high purity (>95%), critical for reproducibility .

Q. What analytical techniques validate the structural integrity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): 1H and 13C NMR confirm substituent positions (e.g., methoxy and pyridinyl groups). For example, methoxy protons resonate at δ 3.8–4.0 ppm in DMSO-d6 .

- Mass Spectrometry (HRMS): Exact mass analysis (e.g., [M+H]+ = ~318.15 g/mol) verifies molecular formula .

- X-ray Crystallography: Resolves stereochemistry and hydrogen-bonding patterns in crystalline forms .

Q. What strategies address solubility challenges in biological assays?

Methodological Answer:

- Co-solvents: Use DMSO (≤5% v/v) for stock solutions, diluted in PBS or cell culture media to avoid cytotoxicity .

- Prodrug Design: Introduce ionizable groups (e.g., phosphate esters) transiently to enhance aqueous solubility .

Q. How should initial biological activity screening be designed?

Methodological Answer:

- Target Selection: Prioritize kinases or calcium channels due to structural similarity to dihydropyridine calcium blockers .

- Assay Conditions: Use HEK293 cells transfected with target receptors (e.g., L-type Ca2+ channels) and measure IC50 via fluorometric assays .

Q. What stability considerations are critical for long-term storage?

Methodological Answer:

- Temperature: Store at –20°C under inert gas (argon) to prevent oxidation .

- Light Sensitivity: Amber vials reduce photodegradation of the dihydropyridine core .

Advanced Research Questions

Q. How can computational modeling resolve contradictory bioactivity data across studies?

Methodological Answer:

- Molecular Dynamics (MD): Simulate ligand-receptor interactions (e.g., with voltage-gated ion channels) to identify binding pose variations due to protonation states .

- Free Energy Perturbation (FEP): Quantify affinity differences caused by minor structural modifications (e.g., methyl vs. ethyl substituents) .

Q. What experimental designs reconcile discrepancies in reported pharmacokinetic profiles?

Methodological Answer:

- Cross-Study Meta-Analysis: Normalize data using standardized metrics (e.g., plasma protein binding-adjusted clearance) .

- Isotope Tracing: Use 14C-labeled compound to track metabolic pathways in vivo, identifying species-specific cytochrome P450 interactions .

Q. How can structure-activity relationship (SAR) studies improve target selectivity?

Methodological Answer:

- Fragment-Based Design: Replace the 4-methylpyridinyl group with bioisosteres (e.g., pyrazinyl) to reduce off-target kinase binding .

- Cryo-EM: Resolve high-resolution complexes with off-target receptors (e.g., EGFR) to guide steric hindrance modifications .

Q. What statistical methods optimize reaction parameters for scalable synthesis?

Methodological Answer:

- Design of Experiments (DoE): Apply Box-Behnken designs to test 3–5 factors (e.g., temperature, catalyst loading) with minimal runs .

- Response Surface Methodology (RSM): Model nonlinear relationships between reaction time and yield, identifying maxima .

Q. How can metabolic instability be mitigated without compromising activity?

Methodological Answer:

- Metabolite Identification: Use LC-MS/MS to detect hydroxylated or demethylated metabolites in hepatocyte incubations .

- Deuterium Incorporation: Replace methoxy hydrogens with deuterium at metabolically labile sites to slow CYP450 degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.